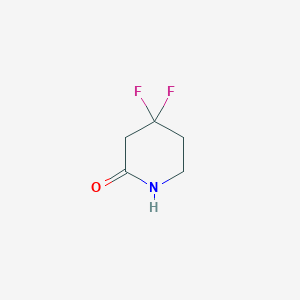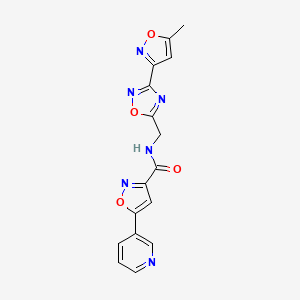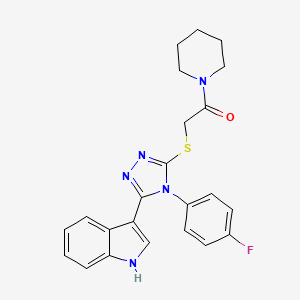![molecular formula C15H12F3NO3 B2860887 Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate CAS No. 866154-36-1](/img/structure/B2860887.png)
Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate
Overview
Description
Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate is an organic compound . It belongs to the class of organic compounds known as 4-benzylpiperidines .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzyl group attached to the 4-position of a piperidine . The optimal structure of the pyridine group was 5-CF3 .Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 311.26 . The InChI code is 1S/C15H12F3NO3/c1-2-21-14 (20)10-3-6-12 (7-4-10)22-13-8-5-11 (9-19-13)15 (16,17)18/h3-9H,2H2,1H3 .Scientific Research Applications
Chemical Synthesis and Characterization
- Ethyl 4-hydroxy-3,5-bis(((2-hydroxyethyl)(pyridin-2-ylmethyl)amino)methyl)benzoate and its derivatives have been synthesized and characterized, showing potential as mimics for organophosphate pesticide degrading enzymes and metallo-β-lactamases. These compounds exhibit competent phosphatase and β-lactamase mimic activities, suggesting their utility in biochemical research and possibly in the development of novel biocatalysts (Daumann et al., 2012).
Crystallography and Molecular Structure
- The crystal structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined, providing insights into its molecular geometry and potential for forming intermolecular hydrogen bonds. Such structural elucidations are crucial for understanding the chemical behavior and potential applications of similar compounds (Manolov et al., 2012).
Nonlinear Optical (NLO) Properties
- A study on the NLO properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) and its derivatives using density functional theory (DFT) and time-dependent DFT methods revealed that these compounds are promising candidates for NLO materials. The static first and second hyperpolarizabilities of these compounds are significantly larger than those of the NLO prototypical molecule, para-nitroaniline, indicating their potential application in optical technologies (Kiven et al., 2023).
Molecular Docking and Biological Evaluation
- The molecular docking studies of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate suggest its potential inhibitory activity against specific targets. This highlights the compound's relevance in medicinal chemistry and drug design, demonstrating the versatility of Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate derivatives in scientific research (El-Azab et al., 2016).
Safety and Hazards
properties
IUPAC Name |
ethyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-2-21-14(20)10-3-6-12(7-4-10)22-13-8-5-11(9-19-13)15(16,17)18/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRGALDFZNYCNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


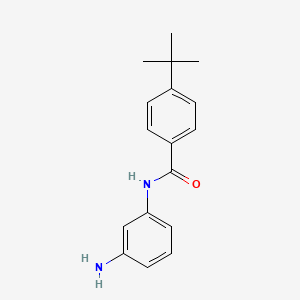
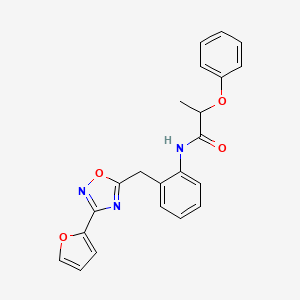
![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2860812.png)
![N-(1-cyanocyclopentyl)-2-{4-[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2860813.png)
![N-[(4-Chlorophenyl)methyl]-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide](/img/structure/B2860814.png)


